Troxilin B3

Description

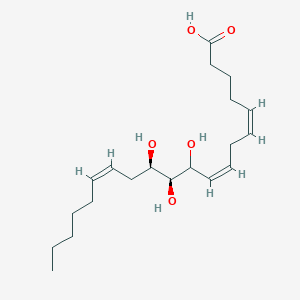

Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(5Z,8Z,11S,12R,14Z)-10,11,12-trihydroxyicosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-8-11-14-17(21)20(25)18(22)15-12-9-6-7-10-13-16-19(23)24/h6-8,11-12,15,17-18,20-22,25H,2-5,9-10,13-14,16H2,1H3,(H,23,24)/b7-6-,11-8-,15-12-/t17-,18?,20+/m1/s1 |

InChI Key |

GOHNIXDAQODZKP-OZPSOFALSA-N |

SMILES |

CCCCCC=CCC(C(C(C=CCC=CCCCC(=O)O)O)O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@H]([C@@H](C(/C=C\C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC=CCC(C(C(C=CCC=CCCCC(=O)O)O)O)O |

physical_description |

Solid |

Synonyms |

trioxilin B3 TrXB(3) |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways

Precursor Compounds and Substrate Utilization

The primary precursor for the biosynthesis of Troxilin B3 is arachidonic acid (AA), a polyunsaturated omega-6 fatty acid. Normal human epidermis, when incubated with exogenous arachidonic acid, produces a variety of eicosanoids, including this compound, through the 12-lipoxygenase (12-LOX) pathway. Another key precursor is all-cis-icosa-5,8,14-trienoic acid, which serves as the foundational molecule for the enzymatic formation of this compound. The utilization of these substrates is a critical initial step in the cascade of reactions that ultimately yields this compound.

Enzymatic Pathways for Formation

The synthesis of this compound is a multi-step enzymatic process. The key pathways involved are the 12-lipoxygenase (12-LOX) pathway and the subsequent conversion of an intermediate compound, Hepoxilin B3.

Role of the 12-Lipoxygenase (12-LOX) Pathway

The 12-lipoxygenase (12-LOX) pathway is the principal route for the metabolism of arachidonic acid in epidermal cells, leading to the formation of this compound. This pathway is initiated by the enzyme 12-lipoxygenase, which catalyzes the insertion of molecular oxygen into arachidonic acid. This enzymatic action produces an unstable intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). Subsequently, 12(S)-HpETE is converted to Hepoxilin B3. wikipedia.org The platelet-type 12-LOX is the predominant isoenzyme expressed in both human and murine skin epidermis.

Conversion from Hepoxilin B3

This compound is the enzymatically formed derivative of Hepoxilin B3. This conversion is a crucial step in the biosynthetic cascade. The transformation of Hepoxilin B3 to this compound is catalyzed by a soluble epoxide hydrolase, also known as hepoxilin-epoxide hydrolase. wikipedia.orgwikipedia.org This enzyme acts on the epoxide group of Hepoxilin B3, hydrolyzing it to form the vicinal diol characteristic of this compound. wikipedia.org This enzymatic conversion is stereospecific, resulting in the formation of 10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid, the chemical structure of this compound. wikipedia.org

Biosynthesis from all-cis-icosa-5,8,14-trienoic acid

This compound is derived from all-cis-icosa-5,8,14-trienoic acid. This fatty acid serves as a substrate for the enzymatic machinery that ultimately produces this compound. While arachidonic acid is the more commonly cited initial precursor, the specific double bond configuration of all-cis-icosa-5,8,14-trienoic acid is fundamental to the final structure of this compound.

Intracellular Localization of Biosynthetic Machinery

The enzymatic machinery responsible for the biosynthesis of this compound is localized within the cell. The conversion of Hepoxilin B3 to this compound is carried out by a soluble epoxide hydrolase, which is found in the cytosol of various tissues, including the liver in mice. wikipedia.org Studies using radiolabeled substrates have confirmed that the hydrolase-like activity responsible for this conversion is located in the cytosol fraction of tissue. The initial step, catalyzed by 12-lipoxygenase, is also understood to occur within the cell, where its substrate, arachidonic acid, is released from membrane phospholipids (B1166683).

Endogenous Modulation of Biosynthesis

The biosynthesis of this compound is subject to endogenous modulation, meaning its production can be influenced by various internal factors and signaling molecules. The levels of nonesterified hepoxilins and trioxilins, including this compound, are found to be elevated in psoriatic scales, suggesting that inflammatory conditions can upregulate this metabolic pathway. Furthermore, the activity of the key enzymes, 12-lipoxygenase and soluble epoxide hydrolase, can be modulated by cellular signaling events. While specific endogenous modulators of this compound biosynthesis are an area of ongoing research, it is understood that factors influencing arachidonic acid release and the expression and activity of the involved enzymes will ultimately impact the levels of this compound produced.

Suppression using siRNA Knockdown

The investigation of this compound's biosynthetic pathway has been significantly advanced by the use of small interfering RNA (siRNA) to silence the expression of key enzymes. This technique allows for a targeted reduction in the production of specific proteins, thereby enabling researchers to ascertain their role in a metabolic cascade.

A notable study in this area focused on the role of epidermis-type lipoxygenase 3 (eLOX3), a hepoxilin synthase, in the spinal cord of rats. nih.gov Researchers administered siRNA targeting the Aloxe3 gene, which codes for eLOX3. The results demonstrated a significant decrease in Aloxe3 mRNA expression, which in turn was linked to a reduction in the downstream effects associated with hepoxilin production, such as inflammatory hyperalgesia. nih.govresearchgate.net While this study did not directly quantify the levels of this compound, the observed reduction in the biological activity of the pathway provides strong evidence for the role of eLOX3 in its synthesis. nih.govwikipedia.org

Further supporting the utility of this approach, studies on mice with a gene knockout of Aloxe3 showed markedly reduced levels of both hepoxilins and their trioxilin metabolites in the skin, directly implicating this enzyme in the production of this compound. wikipedia.org

| Target Gene | Experimental Model | Observed Effect on Gene Expression | Implication for this compound Synthesis | Reference |

|---|---|---|---|---|

| Aloxe3 (eLOX3) | Rat Spinal Cord (in vivo) | Significant knockdown of Aloxe3 mRNA expression (0.54 ± 0.05-fold of control) | Attenuation of inflammatory hyperalgesia, a downstream effect of hepoxilin/trioxilin pathway. | nih.gov |

| Aloxe3 (knockout) | Mouse Skin (in vivo) | Absence of Aloxe3 activity | Greatly reduced levels of hepoxilins A3 and B3, and their metabolites, trioxilins A3 and B3. | wikipedia.org |

Specificity Confirmation with Controls for Other LOX Isoforms

To definitively establish that the 12-LOX pathway is the primary route for this compound synthesis, it is crucial to demonstrate that inhibiting other lipoxygenase isoforms, such as 5-lipoxygenase (5-LOX), does not significantly affect its production. patsnap.com

Studies investigating related eicosanoid pathways have provided evidence for the specificity of these enzymatic routes. For example, in studies of wound closure in fibroblast monolayers, the 5-LOX inhibitor AA861 was shown to block the formation of the 5-LOX product leukotriene B4 (LTB4), while the cyclooxygenase (COX) inhibitor indomethacin (B1671933) affected prostaglandin (B15479496) synthesis, indicating distinct pathways. nih.gov Similarly, in models of neutrophil transepithelial migration, the 5-LOX inhibitor zileuton (B1683628) did not inhibit the 12-LOX-dependent processes. frontiersin.org

While direct quantitative data on this compound levels following the inhibition of other LOX isoforms is not extensively available, the existing body of research on eicosanoid biosynthesis strongly supports the specificity of the 12-LOX pathway in generating its unique downstream metabolites, including this compound. The use of specific inhibitors for different LOX isoforms in comparative studies is a standard and necessary control to ensure the accurate attribution of a metabolite to a particular biosynthetic pathway. researchgate.netmdpi.comresearchgate.netmdpi.com

Chemical Synthesis and Analog Derivatization

Synthetic Routes and Methodologies

Chemical synthesis of trioxilins and hepoxilins often relies on a chiron approach, utilizing readily available chiral starting materials like carbohydrates or hydroxy acids to construct the molecule's stereochemically complex core. iupac.org

Selective hydrogenation is a key step in the synthesis of certain trioxilin derivatives from Troxilin B3. For instance, the synthesis of series 2 trioxilins, such as (10S,11S,12S)-TrXB2 and its (8E)-isomer, has been achieved through the selective hydrogenation of the 5,6-double bond of a protected TrXB3 intermediate. rsc.org

This transformation is typically performed on the methyl ester of TrXB3 after the 11,12-diol has been protected. rsc.org The process involves catalytic hydrogenation, where specific catalysts and conditions are chosen to reduce the target double bond without affecting other unsaturated sites within the molecule, such as the 8,14-double bonds. The success of this strategic hydrogenation allows for the systematic modification of the TrXB3 structure to produce related compounds for further study. rsc.org

Table 1: Representative Parameters for Hydrogenation Optimization in Trioxilin Synthesis This interactive table illustrates typical parameters that are optimized to achieve selective hydrogenation during the synthesis of trioxilin derivatives.

| Parameter | Typical Condition/Reagent | Impact on Reaction |

|---|---|---|

| Catalyst | Palladium on carbon (e.g., 10% Pd/C) | Affects reaction rate and selectivity. Loading must be carefully controlled to prevent over-hydrogenation. |

| Hydrogen Pressure | ~5 atm | Higher pressure can increase reaction speed but may reduce selectivity, leading to the reduction of other double bonds. |

| Temperature | Room temperature (e.g., 25°C) | Controls the reaction kinetics; moderate temperatures are often preferred to maintain selectivity. |

| Solvent | Ethyl Acetate (B1210297) | Solvent polarity can influence catalyst activity and substrate conformation, thereby affecting the reaction's outcome. |

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound, preventing reactive functional groups from interfering with reactions elsewhere in the molecule. acs.org Due to the presence of a vicinal diol (hydroxyl groups at the C-11 and C-12 positions), acetonide protection is a commonly employed strategy. rsc.org

The 11,12-diol is reacted with a reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form a cyclic ketal, known as an acetonide. nih.gov This protection is crucial for subsequent steps, such as the selective hydrogenation of the 5,6-double bond. rsc.org The acetonide group is stable under the basic or neutral conditions used in other transformations but can be readily removed (deprotected) under acidic conditions, such as with aqueous acetic acid, to restore the diol functionality once its protective role is complete. This strategy of selective protection and deprotection is a cornerstone of modern organic synthesis.

Strategic Hydrogenation of Precursor Compounds

Synthesis of Related Trioxilins and Hepoxilins

Trioxilins are intrinsically linked to hepoxilins, as they are their hydrated derivatives. reactome.orgwikipedia.org The biosynthesis of this compound begins with the polyunsaturated fatty acid, arachidonic acid. ontosight.ai The enzyme 12-lipoxygenase (ALOX12) converts arachidonic acid into an intermediate hydroperoxide, 12(S)-HPETE, which is then transformed into Hepoxilin B3 (HXB3). reactome.orgontosight.ainih.gov HXB3 is an unstable epoxide that is subsequently hydrolyzed, either non-enzymatically or by a specific hepoxilin epoxide hydrolase, to form the more stable this compound. reactome.orgcore.ac.uk

Chemical syntheses often mimic these biological pathways. Total synthesis of both hepoxilins and trioxilins has been achieved from various chiral precursors, including D-mannose, D-xylose, and D-(-)-tartaric acid. lookchem.comvdoc.pub For example, a stereoselective synthesis of the (10R)-trioxilin B3 methyl ester was developed starting from (-)-D-tartaric acid. lookchem.com In addition to chemical methods, enzymatic synthesis using recombinant microorganisms has emerged as a powerful alternative. rsc.orgrsc.org These biocatalytic approaches can offer high efficiency and environmentally friendly conditions for producing hepoxilins and trioxilins. rsc.org

Table 2: Comparison of Representative Synthesis Methodologies for Trioxilins This interactive table compares the general characteristics of enzymatic and chemical synthesis routes for producing trioxilins.

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | Often lower volumetric yields (mg/L scale). | Can be highly efficient for large-scale production (gram scale). |

| Purity | May require extensive purification (e.g., HPLC) to separate from cellular components. | High purity can be achieved after standard purification techniques like crystallization. |

| Time | Can be lengthy, involving cell culture and fermentation steps (e.g., 72-96 hours). | Typically shorter, involving a sequence of defined chemical reactions (e.g., 18-24 hours). |

| Stereocontrol | Excellent stereospecificity due to the nature of enzymatic catalysis. | Requires meticulous design of chiral auxiliaries or catalysts to achieve high stereoselectivity. iupac.org |

| Scalability | Limited by bioreactor capacity and cell density. | More readily scalable for industrial production. |

Development of Synthetic Analogs and Derivatives

To probe the biological functions and mechanisms of action of trioxilins and their precursors, chemically stable synthetic analogs have been developed. nih.gov A significant challenge in studying hepoxilins is the chemical instability of their epoxide moiety. To overcome this, stable analogs of Hepoxilin A3 and B3 have been synthesized where the epoxide ring is replaced with a chemically robust cyclopropyl (B3062369) group. nih.gov These analogs, termed PBTs, have been instrumental in biological studies. nih.gov

Derivatization of the this compound structure itself is also a key strategy. As mentioned, selective hydrogenation of the 5,6-double bond in a protected TrXB3 intermediate leads to the formation of series 2 trioxilins. rsc.org Such derivatives are crucial for establishing structure-activity relationships and identifying the specific structural features responsible for the biological effects of the parent molecule.

Chiral Synthesis and Stereoselective Approaches

The biological activity of eicosanoids is highly dependent on their precise three-dimensional structure. Therefore, chiral synthesis and stereoselective reactions are paramount in producing specific stereoisomers of this compound. Total synthesis strategies often begin with a "chiral pool" approach, using enantiomerically pure starting materials from nature, such as D-mannose or L-quebrachitol, to ensure the correct configuration of the final product. iupac.orgvdoc.pub

Key stereoselective reactions are employed to introduce new chiral centers with high fidelity. The Sharpless asymmetric dihydroxylation and epoxidation reactions are powerful tools used in the synthesis of trioxilins and hepoxilins. acs.orgresearchgate.net For example, the enantiodirected dihydroxylation of an olefin precursor using osmium tetroxide and a chiral ligand can establish the vicinal diol of this compound with a high degree of enantiomeric excess. researchgate.netrsc.org Similarly, the Sharpless epoxidation can be used to create the chiral epoxide found in hepoxilins. researchgate.net These methods allow chemists to synthesize all four possible stereoisomers of Trioxilin B3, which is essential for assigning biological functions to each specific isomer. iupac.org

Biological Roles and Distribution As a Metabolite Non Clinical Models

Detection and Quantification in Biological Systems

The chemical compound Troxilin B3 is a metabolite derived from the enzymatic conversion of Hepoxilin B3. hmdb.ca Its presence and concentration have been noted in various biological samples, particularly in epidermal tissues and in the context of specific experimental models investigating gut microbiota.

This compound is recognized as a product of the 12-lipoxygenase (12-LO) pathway, which is the primary route for arachidonic acid oxygenation in epidermal cells. hmdb.ca Normal human epidermis can produce Hepoxilin B3, the precursor to this compound. hmdb.ca

Research has identified elevated levels of trioxilins, including this compound, in psoriatic scales. hmdb.caebi.ac.uk In one study, this compound was not detected in normal epidermis, but it was present in psoriatic lesions. ebi.ac.uk A semi-quantitative analysis revealed the ratio of this compound to 12-hydroxyeicosatetraenoic acid in psoriatic lesions to be 0.32 ± 0.28. ebi.ac.uk This suggests a potential role for the compound in the inflammatory processes associated with psoriasis. ebi.ac.uk

Table 1: Detection of this compound in Epidermal Samples

| Sample Type | Detection Status | Semi-Quantitative Level (Ratio to 12-hydroxyeicosatetraenoic acid) |

| Normal Epidermis | Not Detected | N/A |

| Psoriatic Lesions/Scales | Detected | 0.32 ± 0.28 ebi.ac.uk |

Based on available scientific literature, there is no specific information regarding the detection or quantification of this compound in urine samples. Metabolomic studies of urine have identified other related compounds, such as Thromboxane B3, but not this compound itself. nih.gov

Metabolomic studies have established correlations between the presence of this compound and the composition of the gut microbiome in specific animal models.

In a study involving septic mice, the abundance of this compound was found to have a significant correlation with certain bacterial genera. nih.gov Specifically, this compound levels were positively linked with the genus Blautia (p < 0.05). nih.gov Conversely, an inverse correlation was observed between this compound and the genus Escherichia_Shigella (p < 0.05). nih.gov These findings suggest that this compound may be involved in the metabolic interplay between the host and its gut microbiota during systemic inflammation.

Research on piglet weaning transitions has highlighted a relationship between this compound and gut archaea. nih.govresearchgate.netnih.gov A study utilizing shotgun metagenomic sequencing and serum metabolite analysis revealed a positive and significant correlation between this compound and the archaeal species Methanosarcina siciliae. nih.govresearchgate.netnih.gov This association was part of a broader co-expression network involving gut archaea, bacteria, and serum metabolites during the weaning process. nih.gov

This compound has been identified as a differential metabolite in specific experimental contexts. In models of piglet weaning, serum levels of this compound were found to be enriched in the day 28 group, post-weaning. nih.govresearchgate.net This enrichment coincided with significant shifts in the gut archaeal and bacterial communities. nih.gov

Similarly, in septic mice models induced by cecal ligation and puncture (CLP), this compound was among the metabolites identified in untargeted metabolomics analysis, showing differential abundance that correlated with changes in the gut microbiota. nih.gov

Table 2: Correlation of this compound with Gut Microbiota in Animal Models

| Experimental Model | Correlated Microbe | Type of Correlation | Significance |

| Septic Mice | Blautia | Positive | p < 0.05 nih.gov |

| Septic Mice | Escherichia_Shigella | Inverse | p < 0.05 nih.gov |

| Piglet Weaning | Methanosarcina siciliae | Positive | Significant nih.govresearchgate.netnih.gov |

Association with archaea species (e.g., Methanosarcina siciliae)

Involvement in Metabolic Pathways

This compound is deeply integrated into the complex network of cellular metabolism, particularly within the realm of fatty acid signaling.

This compound is a key metabolite in the arachidonic acid cascade, specifically originating from the 12-lipoxygenase (12-LOX) pathway. Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a fundamental component of cell membranes and serves as the precursor for a vast array of signaling molecules known as eicosanoids. clinref.com The 12-LOX enzyme converts arachidonic acid into an intermediate compound, Hepoxilin B3. hmdb.ca Subsequently, this compound is enzymatically formed from Hepoxilin B3. hmdb.ca This metabolic conversion underscores its position as a downstream product of the 12-LOX pathway, a major route for arachidonic acid oxygenation in certain cells, such as those in the epidermis. hmdb.ca

In a study utilizing recombinant Escherichia coli cells, the bioconversion of arachidonic acid yielded 13,14,15-trioxilin B3, highlighting the enzymatic potential to produce this compound from its precursor. nih.gov

This compound's connection to lipid metabolism extends beyond its origin from arachidonic acid. Research indicates that this compound, along with its precursor Hepoxilin B3, can be incorporated into phospholipids (B1166683), which are the primary building blocks of cellular membranes. This integration into complex lipids suggests a role in modulating membrane properties and lipid-based signaling events.

Recent studies have begun to uncover the broader metabolic influence of this compound. In a study on septic mice, treatment with a formula containing various compounds, including this compound, was found to modulate several metabolic pathways. frontiersin.orgscienceopen.com These pathways include:

Glucagon (B607659) signaling pathway: This pathway is crucial for maintaining glucose homeostasis by promoting the breakdown of glycogen (B147801) and the synthesis of glucose in the liver. numberanalytics.comcreative-diagnostics.comnih.govcusabio.comnumberanalytics.com

PPAR signaling pathway: Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in regulating lipid and glucose metabolism, as well as inflammation. frontiersin.orgfrontiersin.orgmdpi.com

Galactose metabolism: This pathway involves the conversion of galactose, a simple sugar, into glucose for energy production. wikipedia.orgyoutube.commhmedical.comwikipedia.orgru.nl

Pyrimidine (B1678525) metabolism: Pyrimidines are essential components of nucleic acids (DNA and RNA) and their metabolism is vital for cell growth and proliferation. genome.jpscispace.commhmedical.com

The modulation of these diverse pathways in experimental models suggests that this compound may have far-reaching effects on cellular energy balance, gene expression, and nucleotide synthesis. frontiersin.orgscienceopen.com

Connections to Lipid Metabolism

Intracellular Distribution and Predicted Localization

Understanding where a molecule resides within a cell is key to deciphering its function. While direct experimental data on the precise subcellular localization of this compound is limited, computational prediction methods offer valuable insights. These methods analyze protein sequences and domains to forecast their likely cellular compartments. nih.govfrontiersin.orgbiorxiv.orgplos.org

Based on its metabolic origins within the arachidonic acid cascade, which often initiates at the cell membrane and involves cytosolic enzymes, this compound is predicted to be found in the cytoplasm. nih.gov Its enzymatic formation from Hepoxilin B3 is catalyzed by a hydrolase-like activity located in the cytosol. Furthermore, its incorporation into membrane phospholipids suggests a dynamic distribution between the cytosol and cellular membranes.

Predicted Cellular Localization of this compound

| Cellular Compartment | Prediction Basis |

|---|---|

| Cytoplasm | Location of enzymatic synthesis from Hepoxilin B3. |

Role in Non-Human Biological Responses

This compound has been implicated in fundamental biological responses, most notably inflammation, at a mechanistic level in various experimental models.

Studies in non-human models have demonstrated that this compound can influence key cellular signaling pathways involved in inflammation and other processes.

In a sepsis model, the administration of a formula containing this compound was associated with the modulation of the PPAR signaling pathway . frontiersin.orgscienceopen.com PPARs are known to regulate the expression of genes involved in both metabolic and inflammatory processes. frontiersin.orgoncotarget.com By influencing this pathway, this compound may contribute to the regulation of inflammatory responses.

Furthermore, the same study highlighted the modulation of the glucagon signaling pathway . frontiersin.orgscienceopen.com While primarily known for its role in glucose metabolism, the glucagon signaling pathway can also interact with inflammatory processes. creative-diagnostics.com

The observed effects on galactose and pyrimidine metabolism in these models further suggest a broad impact on cellular function that could indirectly influence inflammatory responses by affecting cellular energy status and the availability of precursors for nucleotide synthesis. frontiersin.orgscienceopen.com

In the context of inflammation, the arachidonic acid cascade, from which this compound is derived, is a central hub for the production of a wide array of pro-inflammatory and anti-inflammatory mediators. clinref.comwikipedia.org The formation of this compound itself is part of this complex regulatory network. For instance, increased levels of hepoxilins and trioxilins have been observed in psoriatic scales, a condition characterized by chronic inflammation. hmdb.caebi.ac.uk

The table below summarizes the key cellular pathways modulated by this compound in experimental models and their potential implications.

Cellular Pathways Modulated by this compound in Experimental Models

| Pathway | Potential Implication |

|---|---|

| PPAR Signaling | Regulation of inflammation and metabolism. frontiersin.orgscienceopen.com |

| Glucagon Signaling | Crosstalk with inflammatory processes. frontiersin.orgscienceopen.com |

| Galactose Metabolism | Influence on cellular energy status. frontiersin.orgscienceopen.com |

Advanced Analytical Methodologies for Troxilin B3 Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become the cornerstone for the analysis of eicosanoids, including Troxilin B3, offering a powerful combination of chromatographic separation and mass-based detection. This technique allows for the sensitive and specific measurement of this compound in various biological samples.

The separation of this compound from its isomers and other lipid mediators is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). C18 columns are the most commonly employed stationary phases for this purpose. lipidmaps.orgwikipedia.org These columns consist of silica (B1680970) particles functionalized with 18-carbon alkyl chains, which provides a nonpolar surface for the separation of hydrophobic molecules like eicosanoids based on their polarity. wikipedia.org

Several manufacturers offer C18 columns suitable for eicosanoid analysis, such as the Acquity UPLC BEH C18 from Waters and the Strata-X from Phenomenex. lipidmaps.orgnih.gov The separation is typically performed using a mobile phase gradient consisting of an aqueous component, often containing a small percentage of an acid like formic or acetic acid to improve peak shape, and an organic component such as acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of eicosanoids with varying polarities within a single analytical run. nih.gov

Table 1: Representative Reverse-Phase Columns and Conditions for Eicosanoid Separation

| Column Type | Manufacturer | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase A | Typical Mobile Phase B |

|---|---|---|---|---|---|

| Acquity UPLC BEH C18 | Waters | 1.7 | 2.1 x 100 | Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v) | Acetonitrile/Isopropanol (50:50, v/v) |

| Strata-X | Phenomenex | Not Specified | Not Specified | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Grace-Vydac C18 | Grace-Vydac | Not Specified | 2.1 x 250 | Water/Acetonitrile/Formic Acid (63:37:0.02, v/v/v) | Not Specified |

Accurate quantification of this compound in biological samples is challenging due to matrix effects and variations in sample extraction and instrument response. rsc.org To overcome these issues, stable isotope-labeled internal standards are employed. rsc.org These are synthetic versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). rsc.org

For this compound, a deuterated analog would be the ideal internal standard. lipidmaps.org Since these standards have nearly identical chemical and physical properties to the endogenous analyte, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. nih.gov By adding a known amount of the labeled standard to the sample prior to extraction, the ratio of the peak area of the endogenous analyte to the peak area of the internal standard can be used to accurately calculate the concentration of this compound, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement. lipidmaps.org

Untargeted metabolomics aims to comprehensively measure all small molecules, including this compound, in a biological sample to identify changes related to a specific condition or treatment. rsc.org This hypothesis-generating approach typically involves a workflow that begins with sample preparation, often solid-phase extraction (SPE) for lipids, to isolate the metabolites of interest. nih.gov

The extracted samples are then analyzed by LC-MS, and the resulting data is processed using specialized software to detect and align metabolic features across different samples. nih.gov Statistical analyses are then performed to identify features that are significantly different between experimental groups. waters.com Subsequent identification of these features, including this compound, is achieved by comparing their accurate mass and fragmentation patterns (MS/MS spectra) with those in spectral libraries or databases. nih.gov This approach has been successfully used to identify alterations in this compound levels in various biological contexts.

Ultra-high-performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes (typically sub-2 µm), offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com When coupled with an Orbitrap mass spectrometer, this platform provides high-resolution and accurate-mass (HRAM) data, which is highly beneficial for the analysis of complex mixtures containing this compound. creative-proteomics.comtandfonline.com

Orbitrap mass analyzers can achieve very high resolving power, allowing for the differentiation of molecules with very similar masses. tandfonline.com This is crucial for distinguishing this compound from other isobaric and isomeric eicosanoids. The high mass accuracy of Orbitrap systems (typically sub-1 ppm) enables the confident determination of the elemental composition of an ion, which is a key step in the identification of unknown compounds like this compound in untargeted studies. tandfonline.com The combination of UHPLC and Orbitrap MS provides a powerful tool for both the targeted quantification and the untargeted discovery of eicosanoids. creative-proteomics.comd-nb.info

Untargeted Metabolomics Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS is the primary tool for the quantification of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for its definitive structural confirmation. lipidmaps.org NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. ub.edu

The complete structural elucidation of this compound, including the confirmation of its carbon skeleton and the position of its hydroxyl groups and double bonds, can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govpnas.org 1D ¹H and ¹³C NMR provide information about the different proton and carbon environments in the molecule. nih.gov

For the unambiguous assignment of all proton and carbon signals and to establish the connectivity between them, 2D NMR techniques are essential. rsc.org These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system. rsc.org

Furthermore, NMR is a powerful technique for differentiating between stereoisomers, which is a significant challenge in eicosanoid analysis. researchgate.net Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can help to determine the relative stereochemistry of the hydroxyl groups in this compound. The analysis of coupling constants in ¹H NMR spectra can also provide valuable information about the geometry of the double bonds. researchgate.net For closely related compounds like hepoxilins and other trioxilins, NMR has been crucial in confirming their complex stereostructures. pnas.org

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) represents a key analytical tool in the study of complex biological samples. While High-Performance Liquid Chromatography is more commonly cited for this compound analysis, GC-MS has been effectively used in combination with HPLC for its identification.

In a notable study investigating the presence of eicosanoids in psoriatic lesions, researchers utilized a combined approach of HPLC and GC-MS to analyze extracts from patient scales. ebi.ac.uk This dual methodology allowed for the successful identification and semi-quantification of this compound. The findings demonstrated that levels of related compounds, hepoxilins and trioxilins, were significantly elevated in psoriatic scales compared to normal epidermis, suggesting a role for these molecules in the inflammatory response characteristic of psoriasis. ebi.ac.uk In that specific research, the ratio of this compound to 12-hydroxyeicosatetraenoic acid in psoriatic lesions was found to be 0.32 ± 0.28, whereas it was undetectable in normal skin. ebi.ac.uk

While some metabolomic studies that identify this compound use GC-MS for the analysis of other compounds like short-chain fatty acids, the direct application for this compound itself is less frequently detailed than LC-MS methods. nih.govresearchgate.net

Table 1: GC-MS Application in this compound Research

| Research Area | Analytical Approach | Key Finding Regarding this compound | Source |

| Psoriasis | Combination of HPLC and GC-MS | This compound was identified and semi-quantified in psoriatic scales, with a ratio of 0.32 ± 0.28 relative to 12-hydroxyeicosatetraenoic acid. | ebi.ac.uk |

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the predominant technique for analyzing this compound within complex biological matrices like serum and fecal samples. nih.govfrontiersin.org Various studies employ advanced versions like Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution and sensitivity. frontiersin.orgnih.gov

The integration of HPLC with tandem mass spectrometry (MS/MS) is essential for untargeted metabolomics analyses that successfully identify this compound as a differential metabolite. frontiersin.orgnih.gov The process involves separating the chemical constituents of a sample using a chromatography column, followed by ionization and detection by the mass spectrometer.

Specific columns, such as the Agilent SB-C18 and Waters ACQUITY UPLC HSS T3, are frequently cited in these methodologies. nih.govfrontiersin.orgnih.govmetabolomexchange.org The mass spectrometer is often operated with an electrospray ionization (ESI) source in both positive and negative ion modes to capture a wide range of metabolites, including this compound. frontiersin.org

Table 2: HPLC/UPLC-MS Parameters in this compound Detection

| Study Context | Chromatography System | Column | Key MS Parameters | Source |

| Sepsis Research | UPLC-MS/MS | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 100 mm) | Orbitrap Exploris 120, simultaneous MS1 and MS/MS acquisition. | nih.gov |

| Sepsis Research | UPLC-MS/MS QTRAP | Agilent SB-C18 (2.1 mm x 100 mm) | ESI source, Positive Mode Voltage: 5,500 V, Negative Mode Voltage: 4,500 V. | frontiersin.org |

| Atherosclerosis Research | UPLC-MS | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 100 mm) | Mobile Phase A: Water with ammonium (B1175870) acetate (B1210297) and ammonia (B1221849) water; Mobile Phase B: Acetonitrile. | nih.gov |

Data Processing and Statistical Analysis in Metabolomics

The vast amount of data generated from LC-MS-based metabolomics studies requires specialized software and robust statistical methods to identify significant compounds like this compound. The raw data is initially processed using software packages such as ProteoWizard for data format conversion and XCMS for peak detection, alignment, and integration. frontiersin.orgresearchgate.net Following this, statistical analysis is performed to discern meaningful biological insights.

Pathway Analysis Software (e.g., MetPA)

To understand the biological role of differential metabolites, pathway analysis is conducted. In a study on sepsis, MetPA (Metabolomics Pathway Analysis) software was used to analyze the metabolic pathways affected by the condition and subsequent treatment. nih.gov The analysis revealed that this compound, along with other metabolites, was part of pathways significantly modulated by the intervention. nih.gov

Table 3: Pathway Analysis Involving this compound

| Research Context | Analysis Software | Identified Pathways Modulated by Intervention | Source |

| Sepsis in Mice | MetPA | Glucagon (B607659) signaling pathway, PPAR signaling pathway, Galactose metabolism, Pyrimidine (B1678525) metabolism. | nih.govresearchgate.net |

Multivariate Statistical Methods (e.g., PCA, OPLS-DA)

Multivariate statistical methods are essential for distinguishing between different experimental groups based on their metabolic profiles. Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are standard techniques used in this context. nih.gov

OPLS-DA models are effective at separating groups and identifying the variables (metabolites) responsible for that separation. In several studies, OPLS-DA plots showed a clear distinction between control and treatment groups, indicating a significant metabolic shift that involved this compound. frontiersin.orgnih.govresearchgate.net PCA is used to visualize the general clustering and variance within the data. For instance, in a study of fermented food, PCA of fatty acid metabolites, which included this compound, showed that the first two principal components accounted for a significant portion of the total variance, demonstrating metabolic differences between fermentation groups. nih.gov

Table 4: Application of Multivariate Statistical Methods in this compound-related Research

| Method | Research Context | Key Findings | Source |

| OPLS-DA | Sepsis in Mice | Models showed significant separation between sham, sepsis model, and treatment groups in both positive and negative ion modes, confirming a metabolic shift. | frontiersin.orgnih.govresearchgate.net |

| PCA | Fermented Food Metabolomics | The first two principal components (PC1 and PC2) explained 55.7% of the total variance in fatty acid metabolites in the positive ion mode. | nih.gov |

| PLS-DA | Fermented Food Metabolomics | Used to screen for differential metabolites based on a Variable Importance in Projection (VIP) value > 1. | nih.gov |

Theoretical and Computational Chemistry Aspects

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies focusing exclusively on Troxilin B3 are not extensively documented in publicly available literature, significant insights can be drawn from research on its precursors and related compounds, primarily the hepoxilins and other lipoxygenase (LOX) pathway products. wikipedia.orgnih.gov SAR studies are crucial in medicinal chemistry for optimizing the structure of a compound to enhance its biological activity and selectivity. mdpi.com

For instance, studies on hepoxilins, from which this compound is derived, have demonstrated that the stereochemistry of the epoxide and hydroxyl groups is critical for their biological activity. nih.gov The unstable epoxide ring in hepoxilins, a key structural feature, is essential for their role in cellular signaling pathways, including the mobilization of intracellular calcium. nih.govresearchgate.net Chemical analogues of hepoxilins, where the epoxide moiety is replaced by a more stable cyclopropyl (B3062369) group, have been synthesized to investigate the importance of this functional group. nih.gov These analogues, termed PBTs, have shown antagonistic effects on natural hepoxilins, highlighting the significance of the epoxide ring's structure and reactivity. nih.gov

Furthermore, SAR studies on inhibitors of 12-lipoxygenase (12-LOX), the enzyme involved in the synthesis of hepoxilins, provide valuable information. nih.gov For example, research on a series of 3-allyl-4-prenyloxyaniline amides as 15-lipoxygenase inhibitors revealed that the size and electronic properties of the amide substituent, as well as the orientation of allyl and prenyloxy moieties, significantly influence the inhibitory potency. nih.gov Such findings suggest that modifications to the acyl chain and the positions of functional groups in compounds like this compound would likely have a profound impact on their interaction with biological targets.

Table 1: Key Structural Features and Their Inferred Importance in this compound Activity This table is based on inferences from related lipoxygenase products.

| Structural Feature | Inferred Importance for Biological Activity | Reference |

| Trihydroxy Groups | Likely crucial for receptor binding and biological signaling, as the conversion from the epoxide in hepoxilins to the triol in trioxilins alters activity. | wikipedia.orgnih.gov |

| Stereochemistry | The specific spatial arrangement of the hydroxyl groups is expected to be critical for target recognition and binding affinity. | nih.gov |

| Carbon Chain Length & Unsaturation | The length and degree of unsaturation of the fatty acid backbone influence the molecule's flexibility and interaction with hydrophobic pockets in target proteins. | nih.gov |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at an atomic level. acs.orgcreative-proteomics.com Although specific molecular modeling studies on this compound are sparse, research on the 12-lipoxygenase (12-LOX) enzyme, which is integral to the biosynthesis of this compound's precursor, Hepoxilin B3, offers significant insights. nih.govashpublications.org

Homology modeling has been used to build three-dimensional structures of human lipoxygenases based on the crystal structure of soybean lipoxygenase-1. fsu.edu These models are instrumental in analyzing the active site and understanding the structural basis for the enzymes' positional and stereospecificity. fsu.edu For instance, modeling studies have investigated how the size of the substrate-binding pocket in different lipoxygenases determines whether the 12- or 15-lipoxygenase product is formed. researchgate.net

Molecular dynamics (MD) simulations have been employed to study the behavior of lipoxygenases and their interaction with substrates and inhibitors. acs.org These simulations can reveal the dynamic nature of the enzyme's active site and how a ligand binds, providing a rationale for the observed structure-activity relationships. For example, MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) calculations have been used to elucidate the mechanism of the hydroperoxidation reaction catalyzed by lipoxygenases, including the critical hydrogen abstraction and oxygen insertion steps. acs.org Such computational approaches could be applied to this compound to predict its binding mode to potential receptors or enzymes involved in its downstream signaling or metabolism. Docking studies, for instance, could identify potential binding partners and predict the binding affinity, guiding further experimental validation. nih.gov

Table 2: Application of Molecular Modeling Techniques to Lipoxygenase Systems

| Modeling Technique | Application | Potential Relevance for this compound | Reference |

| Homology Modeling | Predicting the 3D structure of lipoxygenases. | Understanding the structure of potential enzyme targets for this compound. | fsu.edu |

| Molecular Docking | Predicting the binding mode of inhibitors to the lipoxygenase active site. | Predicting how this compound might interact with and modulate the activity of target proteins. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-ligand complex over time. | Elucidating the stability of the this compound-target complex and identifying key interactions. | acs.org |

| QM/MM Calculations | Studying the enzymatic reaction mechanism at a quantum mechanical level. | Investigating the chemical reactivity of this compound and its potential for covalent modification of targets. | acs.org |

Computational Predictions of Metabolic Fates

The metabolic fate of a compound is a critical determinant of its biological activity and duration of action. Computational models have become increasingly valuable for predicting the metabolism of xenobiotics, including lipid mediators like this compound. rsc.orgtbzmed.ac.ir These in silico methods can predict potential sites of metabolism (SoMs) and the likely structures of metabolites. rsc.org

For eicosanoids, the metabolic pathways are complex and can involve multiple enzymatic reactions, including oxidation, reduction, and conjugation. researchgate.net Computational tools for predicting metabolism often rely on knowledge-based systems that incorporate a set of rules for common metabolic transformations or on machine learning algorithms trained on large datasets of known metabolic reactions. rsc.orgtbzmed.ac.ir

Given that this compound is a trihydroxy derivative of a polyunsaturated fatty acid, its metabolism is likely to involve further oxidation or conjugation. wikipedia.org Computational models could predict which of the hydroxyl groups are most susceptible to modification or if the carboxylic acid moiety will be a site for conjugation, for example, with glucuronic acid or taurine (B1682933). The metabolism of its precursor, Hepoxilin B3, is known to be catalyzed by soluble epoxide hydrolase (sEH) to form the corresponding trioxilin. uzh.ch While this compound is already a trioxilin, further metabolism is expected.

Ensemble modeling approaches have been developed for the arachidonic acid cascade, which can provide thermodynamically feasible predictions of metabolite formation and can be adapted to different cell types. rsc.orgnih.gov Such models, which can incorporate experimental data from lipidomics, could be extended to include the metabolism of this compound, providing a systems-level understanding of its biotransformation. nih.gov

Table 3: Potential Metabolic Reactions for this compound Predicted by Computational Approaches This table is speculative and based on general principles of drug metabolism and the known metabolism of related compounds.

| Type of Reaction | Predicted Metabolite(s) | Computational Approach |

| Oxidation | Further hydroxylation or ketone formation on the carbon backbone. | Site of metabolism prediction tools (e.g., based on reactivity and accessibility). |

| Conjugation | Glucuronide or sulfate (B86663) conjugates at the hydroxyl groups; taurine or glycine (B1666218) conjugates at the carboxylic acid. | Knowledge-based systems with rules for phase II metabolism. |

| Beta-oxidation | Chain-shortened metabolites. | Pathway prediction models based on known fatty acid metabolism. |

Future Directions in Troxilin B3 Research

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of Troxilin B3 is understood to originate from arachidonic acid via the 12-lipoxygenase (12-LO) pathway, which produces hepoxilins like Hepoxilin B3. hmdb.ca this compound is subsequently formed through the enzymatic conversion of Hepoxilin B3. hmdb.ca However, the specific enzymes and the precise regulatory cascades governing these steps are not fully characterized.

Future research should prioritize the identification and characterization of the specific epoxide hydrolase or other enzymes responsible for converting Hepoxilin B3 into this compound. While the involvement of the 12-LO enzyme is established, the subsequent enzymatic machinery is a critical knowledge gap. hmdb.ca Investigating the genetic and molecular regulation of these enzymes is paramount. This includes studying transcriptional control, post-translational modifications, and allosteric regulation that could dictate the rate of this compound synthesis in different cellular contexts. The discovery of novel biosynthetic gene clusters, a strategy that has proven effective for identifying new pathways for other metabolites, could be applied here. nih.govnih.gov Such research could uncover previously unknown enzymes or regulatory proteins that modulate the 12-LO pathway and, consequently, this compound levels. mdpi.comfrontiersin.org

Investigation of Undiscovered Metabolic Branches or Derivatives

Currently, this compound is primarily viewed as a metabolic endpoint. However, it is plausible that it serves as a substrate for further enzymatic modification, leading to a cascade of yet-undiscovered derivatives. Future research should explore potential downstream metabolic pathways branching from this compound. These could include phase I reactions, such as oxidation or reduction, or phase II conjugation reactions, where molecules are attached to this compound to alter its solubility and biological activity.

The identification of such derivatives is crucial, as they may possess unique biological functions distinct from the parent compound. For instance, further metabolism could either potentiate or attenuate its signaling activity. A comprehensive investigation into its metabolic fate would provide a more complete picture of the hepoxilin-trioxilin pathway and its role in cellular physiology.

Advanced Characterization of its Role in Specific Non-Human Physiological Processes

While initial studies have highlighted the presence of this compound in human skin and its association with conditions like psoriasis, its role in other biological systems remains largely unexplored. ebi.ac.uk Recent metabolomic studies have begun to detect this compound in non-human contexts, suggesting a broader physiological significance.

For example, research in septic mice has identified this compound as one of several metabolites whose levels are correlated with the gut microbiota composition, particularly showing a positive association with the genus Blautia and a negative correlation with Escherichia_Shigella. nih.govfrontiersin.org Similarly, a study on weaning piglets found that serum levels of this compound were significantly correlated with the gut archaeon Methanosarcina siciliae and the bacterium Prevotella copri. researchgate.netresearchgate.net These findings suggest a potential role for this compound in host-microbe interactions and inflammatory responses within the gut. frontiersin.orgresearchgate.net Future research should aim to move beyond correlation and establish causation. Advanced studies in animal models could elucidate whether this compound directly modulates microbial communities, if gut microbes contribute to its synthesis, or how it participates in the host's immune response to microbial signals.

Development of High-Throughput Analytical Platforms for Broader Metabolomic Profiling

The detection and quantification of this compound have historically relied on targeted analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). ebi.ac.uk While effective, these methods are often labor-intensive and analyze only a limited number of compounds at a time.

A significant future direction lies in the development of high-throughput analytical platforms for more comprehensive metabolomic profiling. Integrating advanced separation techniques, such as ultra-performance liquid chromatography (UPLC), with high-resolution mass spectrometry (HRMS) would enable the simultaneous measurement of this compound alongside hundreds or thousands of other metabolites. nih.gov Such platforms would be invaluable for large-scale studies seeking to understand how this compound levels change across different biological states, tissues, or in response to various stimuli. The development of robust protocols, including the use of stable isotope-labeled internal standards, is essential for ensuring the accuracy and reproducibility required for these large-scale analyses.

Application in Fundamental Biochemical Pathway Research

Given that this compound is a specific product of the 12-LO pathway, it can be utilized as a valuable tool for fundamental biochemical research. Its presence and concentration can serve as a specific biomarker for the activity of this pathway, which is implicated in various physiological and pathological processes, including inflammation and cell signaling. hmdb.caebi.ac.uk

A promising future application is the use of isotopically labeled this compound in metabolic tracer studies. By synthesizing this compound with heavy isotopes (e.g., ¹³C or ²H), researchers can introduce it into cellular or animal models and track its precise metabolic fate. This approach would definitively identify its downstream metabolites, map its distribution within different tissues and cellular compartments, and quantify its turnover rates. Such studies would provide unambiguous insights into the biochemical pathways it participates in and help to elucidate its mechanism of action at a fundamental level.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Troxilin B3 in epidermal samples?

this compound can be identified using liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns to separate eicosanoids. Quantification requires stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing it from hepoxilin B3 and other 12-LOX metabolites. Ensure protocols follow NIH guidelines for preclinical reproducibility, including detailed descriptions of extraction solvents and ionization parameters .

Q. How does the 12-lipoxygenase (12-LOX) pathway regulate this compound synthesis in human epidermal cells?

The 12-LOX pathway converts arachidonic acid (AA) into hepoxilin B3, which is enzymatically modified to this compound. Studies should use siRNA knockdown or pharmacological inhibitors (e.g., baicalein) to suppress 12-LOX activity in cultured keratinocytes, followed by LC-MS to measure metabolite levels. Include controls for cyclooxygenase (COX) and other LOX isoforms to confirm pathway specificity. Reference murine models to validate findings, as platelet-type 12-LOX is conserved across species .

Q. What are the primary challenges in isolating this compound from biological matrices for in vitro studies?

this compound is prone to degradation during sample preparation due to its epoxy and ketone groups. Use cold methanol/ethanol extraction to stabilize metabolites, and add antioxidants like butylated hydroxytoluene (BHT). Solid-phase extraction (SPE) with C18 cartridges improves recovery rates. Purity assessments should include tandem MS fragmentation patterns and comparison with synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound bioactivity across different epidermal inflammation models?

Discrepancies may arise from variations in cell type (e.g., primary keratinocytes vs. immortalized lines), AA concentrations, or inflammatory stimuli (e.g., UVB vs. cytokines). Perform dose-response studies across multiple models and use meta-analysis tools to identify confounding variables. Cross-validate findings with lipidomic profiling to contextualize this compound within broader eicosanoid networks .

Q. What experimental designs are optimal for investigating this compound's role in epidermal barrier function?

Use 3D epidermal equivalents or organotypic skin cultures to mimic in vivo conditions. Assess barrier integrity via transepidermal water loss (TEWL) measurements and filaggrin expression. Combine this compound supplementation with 12-LOX inhibitors to establish causality. Include RNA-seq to identify downstream targets (e.g., PPAR-γ) and validate via CRISPR-Cas9 knockout models .

Q. How should researchers address variability in this compound levels due to circadian rhythms or dietary factors?

Conduct longitudinal sampling in human volunteers with controlled diets and synchronized sleep-wake cycles. Use mixed-effects statistical models to account for intra-individual variability. Correlate this compound fluctuations with AA intake logs and serum lipid profiles. Reference preclinical studies using timed feeding in murine models to isolate circadian influences .

Q. What methodologies are critical for synthesizing this compound analogs with enhanced stability for mechanistic studies?

Design analogs by modifying the epoxy or ketone groups while preserving bioactivity. Use computational docking to predict binding affinity to putative receptors (e.g., GPR31). Synthesize analogs via stereoselective epoxidation of hepoxilin B3 precursors, and confirm purity via chiral HPLC. Validate stability in physiological buffers using accelerated degradation assays .

Methodological Frameworks

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound's metabolic fate?

- Feasible: Ensure access to isotopically labeled this compound for tracer studies.

- Interesting: Link findings to unresolved questions in eicosanoid-driven dermatopathologies.

- Novel: Focus on understudied interactions with sebum-derived lipids.

- Ethical: Adhere to protocols for human epidermal biopsy storage/use.

- Relevant: Align with NIH priorities for inflammatory skin disease research .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in high-throughput screens?

Use non-parametric methods (e.g., Kruskal-Wallis) for skewed data distributions. Apply false discovery rate (FDR) corrections for multi-parametric assays. For omics datasets, employ pathway enrichment analysis (e.g., MetaboAnalyst) to identify lipid clusters co-regulated with this compound .

Data Reproducibility & Reporting

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods: Specify HPLC gradients, MS parameters (e.g., ESI voltage), and NMR acquisition times.

- Data Deposition: Upload raw spectra to repositories like MetaboLights.

- Compound Characterization: For novel analogs, provide HRMS, H/C NMR, and IR data in supplementary materials .

Emerging Research Directions

Q. What in vivo models are best suited for studying this compound’s systemic effects beyond the epidermis?

Use 12-LOX knockout mice to assess this compound’s role in neuroinflammation or pulmonary function. Employ intravital microscopy to track leukocyte trafficking in real time. Pair with lipidomic profiling of plasma and cerebrospinal fluid to map systemic distribution .

Q. How can machine learning optimize this compound biomarker discovery in heterogeneous patient cohorts?

Train algorithms on lipidomic datasets from psoriasis/atopic dermatitis patients. Use feature selection (e.g., LASSO regression) to prioritize this compound associations. Validate top candidates in independent cohorts using ROC curve analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.